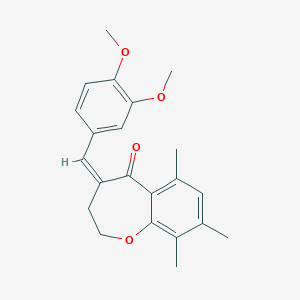
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one, also known as DMDD, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. DMDD is a benzoxepinone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one exerts its effects through various mechanisms, including the inhibition of protein kinase C and the activation of nuclear factor-κB. 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to inhibit the activity of cyclooxygenase-2 and the production of prostaglandins.
Effets Biochimiques Et Physiologiques
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of oxidative stress. 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has also been shown to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has several advantages for lab experiments, including its stability and ease of synthesis. However, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one also has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one research, including the development of 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one derivatives with improved solubility and bioavailability. 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one could also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, the mechanism of action of 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one could be further elucidated to better understand its effects.
Méthodes De Synthèse
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one can be synthesized using various methods, including the condensation of 3,4-dimethoxybenzaldehyde with 6,8,9-trimethyl-2,3,4,5-tetrahydro-1H-benzoxepin-5-one in the presence of an acid catalyst. The resulting product is then reduced to obtain 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one. Other methods include the reaction of 3,4-dimethoxybenzaldehyde with 6,8,9-trimethyl-2,3-dihydro-1H-benzoxepin-5-one in the presence of a base catalyst.
Applications De Recherche Scientifique
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to protect neurons from oxidative stress and reduce neuronal damage. In anti-inflammatory effects, 3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one has been shown to reduce inflammation and pain.
Propriétés
Numéro CAS |
124392-67-2 |
|---|---|
Nom du produit |
3,4-Dihydro-4-((3,4-dimethoxyphenyl)methylene)-6,8,9-trimethyl-1-benzoxepin-5(2H)-one |
Formule moléculaire |
C22H24O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-6,8,9-trimethyl-2,3-dihydro-1-benzoxepin-5-one |
InChI |
InChI=1S/C22H24O4/c1-13-10-14(2)20-21(23)17(8-9-26-22(20)15(13)3)11-16-6-7-18(24-4)19(12-16)25-5/h6-7,10-12H,8-9H2,1-5H3/b17-11- |
Clé InChI |
FBMLEIHCLZOXIZ-BOPFTXTBSA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1C)OCC/C(=C/C3=CC(=C(C=C3)OC)OC)/C2=O)C |
SMILES |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)C |
SMILES canonique |
CC1=CC(=C2C(=C1C)OCCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)C |
Synonymes |
1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((3,4-dimethoxyphenyl)methylene) -6,8,9-trimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



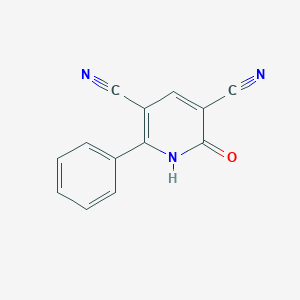
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
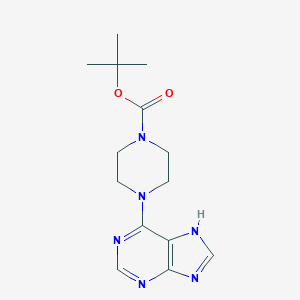
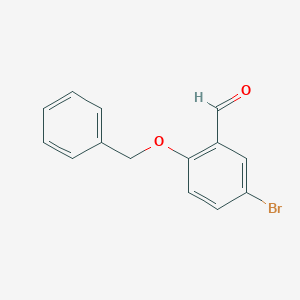
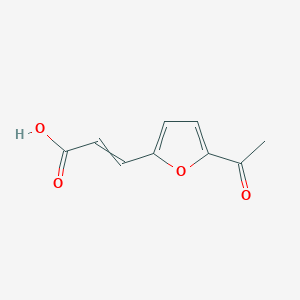
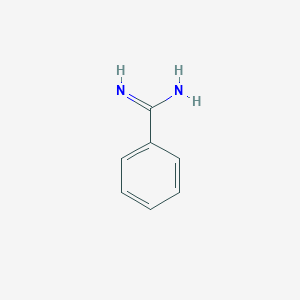

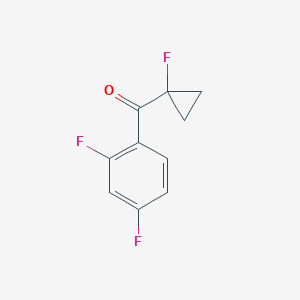
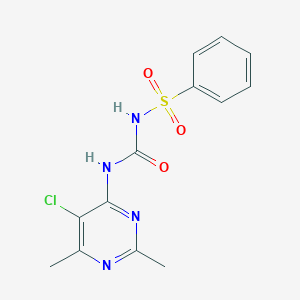
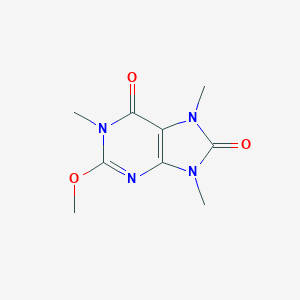
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
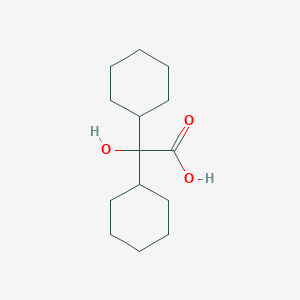
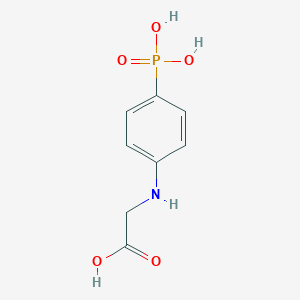
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)